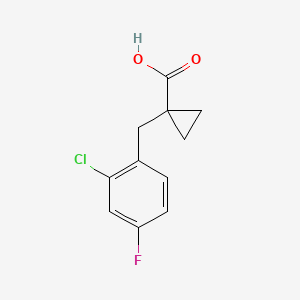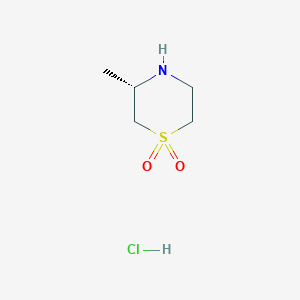
(S)-3-Methyl-thiomorpholine 1,1-dioxide hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom in the thiomorpholine ring to a sulfoxide or sulfone.
Reduction: Reduction reactions can modify the functional groups attached to the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiomorpholine ring.
科学的研究の応用
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (3S)-3,6-Diaminohexanoic acid dihydrochloride
- (3S)-Aminoquinuclidine Dihydrochloride
Uniqueness
(3S)-3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific thiomorpholine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C5H12ClNO2S |
|---|---|
分子量 |
185.67 g/mol |
IUPAC名 |
(3S)-3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
QMMVGYKZNPZHPV-JEDNCBNOSA-N |
異性体SMILES |
C[C@H]1CS(=O)(=O)CCN1.Cl |
正規SMILES |
CC1CS(=O)(=O)CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


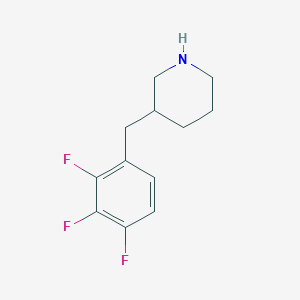
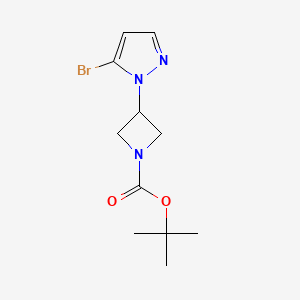
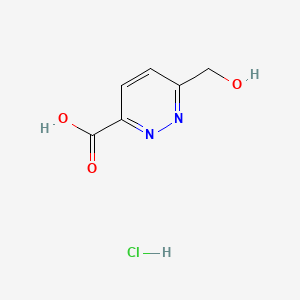
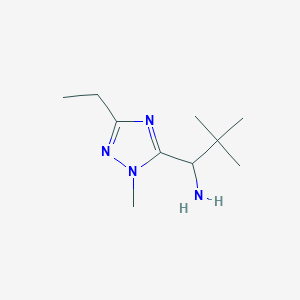
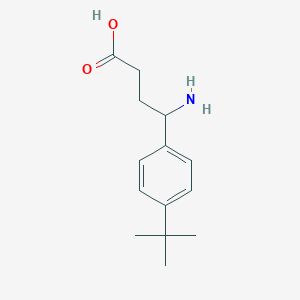
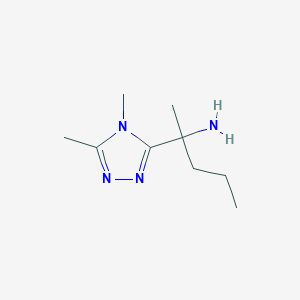
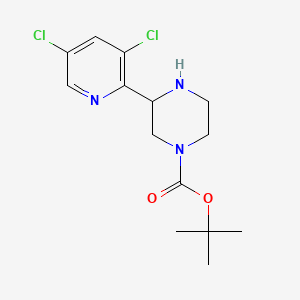
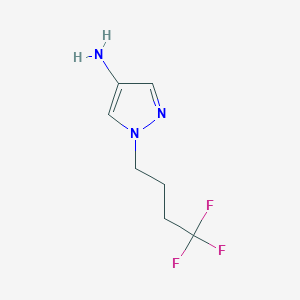
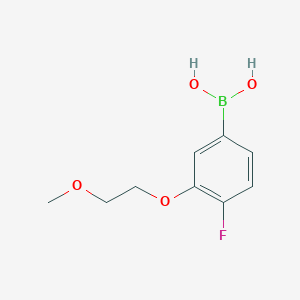
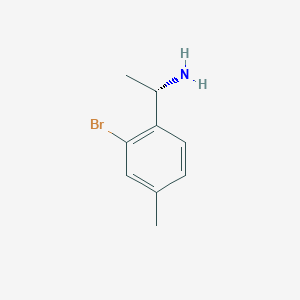
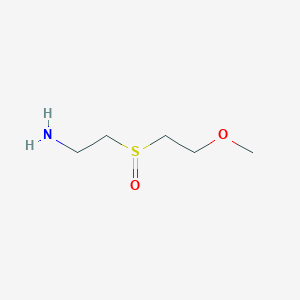
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
